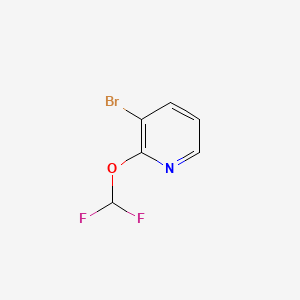

3-Bromo-2-(difluoromethoxy)pyridine

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

3-bromo-2-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQNVZVXSBNLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744763 | |

| Record name | 3-Bromo-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214345-30-8 | |

| Record name | 3-Bromo-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-(difluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Reactivity and Transformation Studies of 3 Bromo 2 Difluoromethoxy Pyridine

Cross-Coupling Reactions at the Bromine Center (C3-Position)

The bromine atom at the C3-position of 3-Bromo-2-(difluoromethoxy)pyridine serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, and it has been successfully applied to this compound. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the pyridyl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org

Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, have been shown to be particularly effective in promoting the coupling of challenging substrates, including heteroaryl halides. nih.gov These ligands can enhance the rate of both oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination to afford the desired biaryl product. nih.gov The specific combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand must often be optimized for each specific substrate pairing. organic-chemistry.orgcommonorganicchemistry.comresearchgate.net

Table 1: Exemplary Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

| Catalyst Precursor | Ligand | Base | Solvent | Temperature | Yield (%) |

| Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene/H₂O | 100°C | High |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80-110°C | Good to Excellent |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90°C | Moderate to Good |

This table presents a generalized summary of conditions and expected outcomes based on typical Suzuki-Miyaura reactions. Actual results will vary depending on the specific boronic acid/ester and reaction parameters.

The Suzuki-Miyaura coupling is known for its high functional group tolerance, allowing for the presence of a wide variety of substituents on both the organoboron reagent and the aryl halide. wikipedia.orgnih.gov In the case of this compound, the reaction proceeds with high regioselectivity, with the coupling occurring exclusively at the C3-position where the bromine atom is located. rsc.org The electron-withdrawing nature of the difluoromethoxy group at the C2-position can influence the reactivity of the C-Br bond.

The reaction is compatible with a range of functional groups, including esters, ketones, ethers, and other halogen atoms, which may be present on the coupling partner. nih.gov This tolerance is a significant advantage, as it allows for the synthesis of complex molecules without the need for extensive protecting group strategies. However, the presence of certain functional groups on the pyridine (B92270) ring or the boronic acid can sometimes necessitate adjustments to the reaction conditions to achieve optimal results. nih.gov

Negishi Coupling and Stille Coupling Applications

While the Suzuki-Miyaura coupling is widely utilized, other cross-coupling reactions such as the Negishi and Stille couplings also offer valuable methods for C-C bond formation at the C3-position of this compound.

The Negishi coupling employs organozinc reagents as the coupling partners and is also typically catalyzed by palladium or nickel complexes. wikipedia.orgambeed.com This reaction is known for its high reactivity and the ability to couple a broad range of substrates, including those that may be less reactive in other coupling reactions. wikipedia.orgorganic-chemistry.org However, organozinc reagents are often more sensitive to moisture and air, requiring stricter anhydrous reaction conditions. wikipedia.org The Negishi coupling has been successfully used for the synthesis of various biaryl and heteroaryl compounds. organic-chemistry.org

The Stille coupling , on the other hand, utilizes organotin reagents. While effective, the toxicity of organotin compounds has led to a decrease in their use compared to the less toxic organoboron and organozinc reagents. libretexts.org

Table 2: Comparison of Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron | High functional group tolerance, low toxicity of reagents. wikipedia.orgnih.gov | Can be sensitive to steric hindrance. |

| Negishi | Organozinc | High reactivity, broad substrate scope. wikipedia.orgorganic-chemistry.org | Sensitivity of reagents to air and moisture. wikipedia.org |

| Stille | Organotin | Effective for a range of substrates. | Toxicity and difficulty in removing tin byproducts. libretexts.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines from aryl halides. organic-chemistry.org In the context of this compound, the Buchwald-Hartwig amination enables the introduction of a wide variety of primary and secondary amines at the C3-position.

This transformation is crucial for the synthesis of many biologically active compounds and functional materials. researchgate.net The reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand, similar to those used in Suzuki-Miyaura couplings. organic-chemistry.orgpurdue.edu The choice of base is also a critical parameter that can significantly influence the outcome of the reaction.

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a nucleophilic and basic center, allowing it to participate in a variety of chemical transformations.

One of the most common reactions involving the pyridine nitrogen is N-oxidation . scribd.comorgsyn.org This reaction is typically carried out using an oxidizing agent such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. orgsyn.orgbme.hugoogle.com The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide can facilitate electrophilic substitution at the C4-position and can also be used to introduce other functional groups. scribd.comtandfonline.com For instance, the N-oxide can be subjected to deoxygenation or rearrangement reactions to yield substituted pyridines that might be difficult to access directly. nih.gov

N-Oxidation and its Impact on Reactivity

The nitrogen atom within the pyridine ring of this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This chemical modification significantly alters the electronic landscape and, consequently, the reactivity of the molecule. The N-oxide functional group possesses a dual electronic nature; it is electron-donating through resonance and electron-withdrawing by induction. This change modifies the pyridine ring's susceptibility to both electrophilic and nucleophilic attacks.

In general, the transformation of pyridines into their N-oxides serves to activate the molecule for further functionalization, especially at the C2 and C4 positions. nih.gov For example, N-oxidation enables the regioselective difluoroalkylation of pyridine derivatives through photoredox catalysis, a reaction that is challenging on the unoxidized parent pyridine. tandfonline.com This activation is a result of the N-oxide's capacity to stabilize intermediates that form during radical or nucleophilic addition. For this compound, N-oxidation would be anticipated to heighten the electron density at the C4 and C6 positions, thereby making them more prone to electrophilic attack. Conversely, it would render the C2 and C6 positions more electrophilic and susceptible to nucleophilic or radical attack upon activation. tandfonline.com

Moreover, pyridine N-oxides are valuable intermediates in organic synthesis. They can be employed in deoxygenative functionalization reactions. For instance, treating a pyridine N-oxide with reagents such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃) can facilitate the introduction of a chlorine atom at the 2- or 4-position of the pyridine ring. nih.gov

Salt Formation and Coordination Chemistry

The presence of a lone pair of electrons on the nitrogen atom of the pyridine ring confers Lewis base characteristics upon this compound, allowing it to form salts with a variety of organic and inorganic acids. google.com These resulting salts, such as hydrochlorides or trifluoroacetates, may demonstrate different physical properties from the free base, including enhanced solubility in polar solvents. The formation of salts can also be a deliberate synthetic strategy, for example, to protect the basic nitrogen atom or to alter the molecule's reactivity for subsequent chemical steps. google.com

Beyond simple salt formation, the pyridine nitrogen can function as a ligand, coordinating with metal centers to create coordination complexes. Pyridine and its derivatives are frequently utilized as ligands in the field of coordination chemistry, and the electronic and steric characteristics of the substituents on the pyridine ring play a crucial role in determining the properties of the final metal complexes. unam.mx The electron-withdrawing nature of the bromine and difluoromethoxy groups in this compound diminishes the basicity of the nitrogen atom in comparison to unsubstituted pyridine, which in turn influences the strength of the coordinate bond with a metal center. The steric bulk introduced by the ortho-difluoromethoxy group may also affect the geometry of the resulting complex. Such complexes have potential applications in catalysis and materials science. unam.mx

Reactivity of the Difluoromethoxy Group

Stability under Various Reaction Conditions

The difluoromethoxy (–OCF₂H) group is widely regarded as a stable chemical entity that often enhances the metabolic stability of the molecules it is part of. chinesechemsoc.orgnih.gov This stability is primarily due to the high bond strength of the carbon-fluorine bond. rsc.org Nevertheless, the stability of the difluoromethoxy group is not unconditional and can be affected by specific reaction environments.

The scientific literature provides a somewhat mixed picture regarding the hydrolytic stability of difluoromethyl ethers. chemrxiv.org While some research describes them as being quite stable, other studies have indicated that they can undergo hydrolysis readily during isolation or purification steps. chemrxiv.org The stability is highly contingent on the specific molecular structure and the conditions of the reaction. For instance, research on 2-difluoromethoxy-substituted estratriene sulfamates has shown that the difluoromethoxy derivative was considerably more prone to hydrolysis than its methoxy (B1213986) equivalent. nih.govbham.ac.uk This increased lability was linked to the potent electron-withdrawing effect of the –OCF₂H group, which enhances the acidity of the local molecular environment. nih.govbham.ac.uk

Acidic environments, in particular, are known to facilitate the hydrolysis of the difluoromethoxy group. During the catalytic hydrogenation of a related nitro-substituted difluoromethoxyarene, it was observed that even trace amounts of acidic impurities could trigger the hydrolysis of the –OCF₂H group. In contrast, a study on the metabolic breakdown of the anesthetic enflurane (B1671288) (CHF₂OCF₂CHCIF) found that the difluoromethoxy group was notably resistant to metabolic oxidative dehalogenation, underscoring its stability within a biological, oxidative context. nih.gov

Table 1: Stability of the Difluoromethoxy Group under Various Conditions

| Condition | Stability of Difluoromethoxy Group | Observation | Source(s) |

|---|---|---|---|

| Metabolic Conditions | Generally Stable | The -OCF₂H group is often incorporated to improve metabolic stability. | chinesechemsoc.orgnih.gov |

| Oxidative Metabolism | Stable | The CHF₂ group did not show significant susceptibility to oxidative dehalogenation in a study of enflurane metabolism. | nih.gov |

| Hydrolysis (Neutral/Wet) | Potentially Labile | Can be more sensitive to hydrolysis compared to corresponding methoxy groups, depending on the molecular structure. | nih.govbham.ac.uk |

| Acidic Conditions | Labile | Susceptible to hydrolysis in the presence of acid. |

| Purification | Variable | Some studies report hydrolysis occurring during purification processes. | chemrxiv.org |

Potential for Further Functionalization or Transformation

Although the difluoromethoxy group is known for its relative stability, it is not completely inert and presents opportunities for additional chemical modifications. These can be generally classified into reactions that target the C-F bonds (defluorination) and those that involve the C-H bond or the group as a whole.

The defluorination of the difluoromethoxy group is a synthetically challenging process due to the high dissociation energy of the C-F bond. However, under particular circumstances, the removal of fluorine atoms can be achieved. For example, while the catalytic hydrogenation of a nitro group on a difluoromethoxy-substituted ring can be performed without affecting the –OCF₂H group, the application of more potent reducing agents like iron in hydrochloric acid presents a risk of partial dehalogenation. This indicates that reductive conditions have the potential to cause defluorination.

The hydrogen atom in the difluoromethoxy group serves as a point for potential functionalization. The C-H bond within the –OCF₂H group is polarized due to the neighboring electron-withdrawing fluorine atoms, rendering the hydrogen atom acidic and enabling it to function as a hydrogen bond donor. rsc.orgresearchgate.net This acidity implies that deprotonation with an appropriate base could form a carbanion, which could subsequently be captured by an electrophile. However, this is less frequently observed for –OCF₂H groups compared to –CF₂H groups that are directly attached to an aromatic system.

A more extensively studied approach is the functionalization of the C-H bond via radical-mediated pathways. researchgate.net The abstraction of the hydrogen atom by a radical can produce a difluoromethoxy radical, which can then engage in a variety of C-C or C-heteroatom bond-forming reactions.

Furthermore, the entire difluoromethoxy group may be subject to substitution in some cases. Although it is not a good leaving group, nucleophilic aromatic substitution on highly activated systems could potentially lead to its displacement, but this is not a widely reported reaction. The main synthetic strategies involving the difluoromethoxy moiety are centered on its introduction to a molecule, commonly through the reaction of a hydroxyl group with a source of difluorocarbene. chinesechemsoc.orgorgsyn.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered electron-deficient, making it less reactive towards electrophilic aromatic substitution than benzene, akin to nitrobenzene. imperial.ac.uk Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, which can accommodate the negative charge of the Meisenheimer intermediate. imperial.ac.uk In this compound, the interplay between the electron-withdrawing nature of the nitrogen atom, the inductive effect of the difluoromethoxy group, and the presence of the bromine atom dictates the regioselectivity of these reactions.

Nucleophilic aromatic substitution (SNAr) on related 2-bromo-3-alkoxypyridines typically involves the displacement of the bromide at the 2-position. The bromine atom at this position serves as a good leaving group, and its substitution can be achieved with various nucleophiles. For instance, in compounds like 2-bromo-3-(2,2-difluoroethoxy)pyridine, the bromine can be replaced by amines or thiols.

Electrophilic substitution on the pyridine ring of this compound is less common but can be directed by the substituents present. The difluoromethoxy group at the 2-position and the bromine at the 3-position will influence the position of attack by electrophiles.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring, ortho to the DMG. organic-chemistry.orgwikipedia.org The DMG, typically containing a heteroatom, coordinates to an organolithium reagent, facilitating the deprotonation of the adjacent proton. wikipedia.org In the case of this compound, the difluoromethoxy group is expected to act as a moderate DMG, analogous to a methoxy group. organic-chemistry.org

Studies on similar alkoxypyridines, such as 4-methoxypyridine, have shown that lithiation can be directed to the C-3 position. researchgate.net For 2-bromo-4-methoxypyridine, treatment with lithium tetramethylpiperidide (LTMP) leads to deprotonation at the C-3 position, followed by reaction with an electrophile like DMF to yield the corresponding aldehyde. arkat-usa.org

Based on these precedents, it can be inferred that this compound, when treated with a strong, non-nucleophilic base like LDA or LTMP at low temperatures, would undergo deprotonation primarily at the C-4 position. The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce a new functional group at this position. The general principle involves the coordination of the lithium base to the oxygen of the difluoromethoxy group, leading to the abstraction of the most acidic proton at the adjacent C-4 position.

Table 1: Plausible Directed Ortho-Metalation of this compound

| Reagents | Proposed Intermediate | Potential Product (after electrophilic quench) |

| 1. LDA, THF, -78 °C 2. E+ | 4-Lithio-3-bromo-2-(difluoromethoxy)pyridine | 4-E-3-bromo-2-(difluoromethoxy)pyridine |

This table represents a plausible reaction pathway based on the principles of directed ortho-metalation on similar pyridine derivatives.

Halogen-Dance Reactions

Halogen-dance reactions (HDR) are base-catalyzed isomerizations of haloaromatics, where a halogen atom migrates to a different position on the aromatic ring. clockss.orgresearchgate.net This reaction often proceeds through a deprotonation/lithiated intermediate, which can then rearrange. clockss.org The migration is particularly common for bromine and iodine. clockss.org

In the context of 3-bromopyridines, base-catalyzed isomerization can occur via a pyridyne intermediate. amazonaws.com For instance, 3-bromopyridines can isomerize to 4-bromopyridines in the presence of a strong base. amazonaws.com This process allows for the subsequent nucleophilic aromatic substitution at the 4-position, which is often more facile. amazonaws.com

Research on 2,5-dibromo-4-methoxypyridine (B2608117) has shown that upon treatment with LTMP, a halogen dance occurs, leading to a regioisomeric product. arkat-usa.org Similarly, studies on trihalopyridines have also demonstrated halogen dance phenomena upon lithiation. arkat-usa.org A study on the base-catalyzed isomerization of 3-bromopyridines to enable 4-selective substitution provides strong evidence for this type of reactivity in closely related systems. amazonaws.com

For this compound, treatment with a strong base like lithium diisopropylamide (LDA) could potentially lead to deprotonation at the C-4 position. This lithiated intermediate could then undergo a halogen-dance, where the bromine atom at C-3 migrates to C-4, yielding a 4-bromo-3-lithiated intermediate. Quenching this with an electrophile would result in a 4-bromo-3-substituted pyridine derivative. The propensity for this rearrangement depends on factors like the base used, temperature, and reaction time. arkat-usa.org

Table 2: Potential Halogen-Dance Reaction of this compound

| Starting Material | Reagents | Key Intermediate | Potential Product |

| This compound | 1. LDA, THF, -78 °C 2. E+ | 4-Bromo-3-lithio-2-(difluoromethoxy)pyridine | 4-Bromo-3-E-2-(difluoromethoxy)pyridine |

This table illustrates a potential halogen-dance pathway based on known reactivity of substituted bromopyridines.

Radical Reactions and Photochemistry

The involvement of this compound in radical reactions is an area of significant interest. The carbon-bromine bond can be homolytically cleaved under certain conditions to generate a pyridyl radical. Photochemical stimulation is a common method to initiate such radical processes.

Studies on the photostimulated reactions of 2-bromopyridine (B144113) with various nucleophiles have demonstrated the formation of pyridyl radicals, which then participate in SRN1 reactions. acs.org Furthermore, photoredox catalysis has been employed for the alkylation of halopyridines, where single-electron reduction of the halogenated pyridine generates the corresponding heteroaryl radical. nih.gov This radical can then undergo addition to alkenes or alkynes. nih.gov

The photochemistry of 3-bromopyridine (B30812) has been investigated in the context of its complex with pentacarbonyltungsten. rsc.org UV photolysis of [W(CO)5(3-bromopyridine)] in a frozen gas matrix at 10 K leads to the reversible detachment of the 3-bromopyridine ligand. rsc.org While this study focuses on the coordination complex, it highlights the susceptibility of the bromopyridine moiety to photochemical activation.

It is plausible that this compound could participate in radical coupling reactions. For example, purple light-promoted coupling of bromopyridines with Grignard reagents proceeds via a single electron transfer mechanism without the need for a transition metal catalyst. organic-chemistry.org Similarly, metal-free radical addition/coupling reactions using pyridine-boryl radicals have been developed for the synthesis of C-4 substituted pyridines. acs.org

Table 3: Summary of Potential Radical and Photochemical Reactivity

| Reaction Type | Conditions | Expected Intermediate | Potential Outcome |

| Photoredox Catalysis | Photocatalyst, Light, Reductant | 2-(difluoromethoxy)pyridin-3-yl radical | C-3 functionalization (e.g., alkylation) |

| Photostimulated SRN1 | UV light, Nucleophile | 2-(difluoromethoxy)pyridin-3-yl radical | Substitution of bromine by the nucleophile |

| Light-promoted coupling | Purple light, Grignard reagent | 2-(difluoromethoxy)pyridin-3-yl radical | C-C bond formation at the 3-position |

This table outlines expected reactivity based on established radical and photochemical reactions of bromopyridines.

Computational and Theoretical Chemistry of 3 Bromo 2 Difluoromethoxy Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is widely used to determine the optimized geometry and electronic properties of molecules. For 3-bromo-2-(difluoromethoxy)pyridine, DFT calculations would be crucial in understanding the interplay of its substituent groups on the pyridine (B92270) ring. The electron-withdrawing nature of the bromine atom and the difluoromethoxy group significantly influences the electron density distribution across the aromatic system.

The difluoromethoxy group (-OCF₂H) introduces conformational flexibility to the this compound molecule. The rotation around the C-O bond can lead to different conformers with varying energies. A conformer analysis using DFT would identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. This stability is influenced by a balance of steric and electronic effects. For instance, the difluoromethyl group's ability to act as a hydrogen-bond donor could influence its preferred orientation relative to the pyridine ring's nitrogen atom. rsc.org

Table 1: Predicted Relative Stabilities of this compound Conformers (Note: This is a hypothetical table based on expected trends from related molecules, as direct computational data for this compound is not available.)

| Conformer | Dihedral Angle (C3-C2-O-CF₂H) | Relative Energy (kcal/mol) |

| 1 | ~0° | 1.5 |

| 2 | ~180° | 0.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy and distribution of these orbitals are key to understanding a molecule's behavior as an electrophile or nucleophile. pku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, would likely be distributed over the pyridine ring, with significant contributions from the C-Br and C-N bonds, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This is a hypothetical table based on expected trends from related molecules, as direct computational data for this compound is not available.)

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comresearchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.gov

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The hydrogen atom of the difluoromethoxy group and the regions around the bromine atom would exhibit positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net

Ab Initio Calculations

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate results for molecular properties, albeit at a higher computational cost compared to DFT.

For this compound, ab initio calculations could be employed to refine the geometric and electronic structures obtained from DFT. They would also be valuable for calculating properties that are more sensitive to electron correlation effects, providing a more detailed and accurate picture of the molecule's behavior.

Prediction of Reactivity and Selectivity

The computational data obtained from DFT and ab initio calculations can be used to predict the reactivity and selectivity of this compound in various chemical reactions. The FMO analysis and MEP mapping are particularly useful in this regard.

The electron-withdrawing nature of both the bromine and difluoromethoxy substituents is expected to deactivate the pyridine ring towards electrophilic aromatic substitution. When such reactions do occur, the substitution pattern will be directed by the combined electronic effects of these groups. Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution. The LUMO distribution would suggest that the positions ortho and para to the electron-withdrawing groups are the most likely sites for nucleophilic attack. The bromine atom itself can also be a site for substitution reactions, particularly in transition-metal-catalyzed cross-coupling reactions. The regioselectivity of reactions involving the pyridine ring can be challenging to predict due to the inherent electron-deficient nature of the ring, but computational models can provide valuable guidance.

Transition State Analysis for Key Reactions

Transition state analysis is a critical computational tool for understanding the mechanisms of chemical reactions involving this compound. While specific studies on this exact molecule are not prevalent, general principles of electrophilic aromatic substitution (EAS) on pyridine derivatives can be applied. For instance, the nitration of pyridine derivatives with the nitronium ion (NO₂⁺) has been shown to proceed through a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.org In a strongly acidic medium, which is necessary for the nitration reaction, pyridine is protonated, which deactivates it towards nucleophilic attack. rsc.org

The presence of both a bromine atom and a difluoromethoxy group on the pyridine ring introduces a complex interplay of electronic and steric effects that influence the transition states of its reactions. The bromine atom is a deactivating group but an ortho-, para-director, while the difluoromethoxy group is also deactivating due to its electron-withdrawing nature. Computational studies can elucidate the energy barriers for substitution at different positions on the pyridine ring, predicting the most likely products.

Influence of Substituents on Reaction Pathways

The substituents on the pyridine ring, a bromine atom and a difluoromethoxy group, significantly dictate the molecule's reactivity and the pathways of its reactions. The electronegativity of the fluorine atoms in the difluoromethoxy group and the bromine atom withdraw electron density from the pyridine ring, making it less susceptible to electrophilic attack compared to unsubstituted pyridine.

Studies on substituted pyridines have shown that the effects of substituents on properties like proton affinity are approximately additive. researchgate.net The position of the substituent is also crucial. For example, in fluorinated pyridines, substitution at the 2- and 6-positions has the most pronounced effect on hydrogen bond strength. digitellinc.com In the context of nucleophilic aromatic substitution (SNAr), a fluorine substituent at the 2-position of a pyridine ring makes the reaction significantly faster than with a chlorine substituent. nih.gov This suggests that the difluoromethoxy group at the 2-position in this compound would strongly influence its SNAr reactions.

The interplay between the inductive effects of the bromine and the difluoromethoxy group, as well as potential resonance effects, can be computationally modeled to predict reaction outcomes. For example, in the trifluoromethoxylation of pyridines, electron-donating substituents para to the nitrogen facilitate the reaction, which is consistent with the formation of a nitrenium ion. rsc.org While the difluoromethoxy group is electron-withdrawing, its influence on the stability of intermediates in various reaction pathways can be precisely calculated.

Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound.

Vibrational Spectroscopy (IR, Raman) Calculations

Theoretical calculations, such as Density Functional Theory (DFT), are used to compute the vibrational frequencies of molecules. These calculated frequencies can then be compared with experimental infrared (IR) and Raman spectra to make detailed vibrational assignments. nih.govejournal.by For fluorinated pyridines, DFT calculations have been shown to provide excellent agreement with experimental spectra. nih.gov The calculated vibrational modes can identify characteristic frequencies for the C-Br stretch, the C-F stretches of the difluoromethoxy group, and the various pyridine ring vibrations. This allows for a comprehensive understanding of the molecule's vibrational behavior.

NMR Chemical Shift Predictions

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. rsc.org DFT-based methods are commonly employed to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of fluorinated organic molecules. rsc.orgworktribe.com For fluorinated pyridines, these predictions are crucial for assigning the signals in experimental spectra, especially given the large chemical shift range of ¹⁹F. fluorine1.ruchemrxiv.org The accuracy of these predictions depends on the chosen computational method, basis set, and the inclusion of solvent effects. worktribe.combohrium.com Machine learning models are also being developed to improve the accuracy of NMR chemical shift predictions, even with limited data. nih.gov

Table 1: Predicted NMR Chemical Shifts (Note: The following table is a hypothetical representation of predicted NMR chemical shifts for this compound based on computational methods. Actual experimental values may vary.)

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H (pyridine ring) | 7.5 - 8.5 | m |

| H (difluoromethoxy) | 6.5 - 7.0 | t |

| C (pyridine ring) | 110 - 160 | - |

| C (difluoromethoxy) | 115 - 125 | t |

| ¹⁹F | -80 to -90 | d |

UV-Vis Absorption Spectra and Vertical Transitions

Time-dependent density functional theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. nih.govresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals. For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations can help assign the observed electronic transitions, such as π → π* and n → π* transitions, within the molecule. mdpi.com

Hydrogen Bonding Interactions Involving the Difluoromethoxy Group

The difluoromethoxy group can participate in hydrogen bonding, acting as a hydrogen bond acceptor. The fluorine atoms, being highly electronegative, can interact with hydrogen bond donors. nih.gov However, fluorine is generally considered a weak hydrogen bond acceptor. nih.gov The strength of these interactions is influenced by the molecular environment and the nature of the hydrogen bond donor. digitellinc.com

Computational studies using methods like Atoms in Molecules (AIM) can analyze the electron density distribution to characterize and quantify these weak interactions. digitellinc.com While the difluoromethoxy group's fluorine atoms can form hydrogen bonds, the nitrogen atom of the pyridine ring is a much stronger hydrogen bond acceptor. The presence of the electron-withdrawing difluoromethoxy and bromo substituents will, however, reduce the basicity and hydrogen bond accepting ability of the pyridine nitrogen. digitellinc.com

Applications in Medicinal Chemistry and Drug Discovery

3-Bromo-2-(difluoromethoxy)pyridine as a Core Scaffold for Bioactive Molecules

The structure of this compound is primed for elaboration into complex, biologically active molecules. The pyridine (B92270) ring is a common motif in numerous approved drugs, and the specific arrangement of its substituents offers distinct advantages for drug design. The bromine atom at the 3-position serves as a key functional handle for a variety of cross-coupling reactions, enabling the systematic introduction of diverse molecular fragments.

The design of novel bioactive compounds often begins with a core scaffold like this compound, which can be systematically modified to explore and optimize interactions with a biological target. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. acs.org These methods allow for the formation of new carbon-carbon or carbon-nitrogen bonds, respectively, providing a robust strategy for attaching a wide range of aryl, heteroaryl, or alkyl groups.

For example, in the development of kinase inhibitors, a common strategy involves coupling a heterocyclic amine to the pyridine core. acs.org The synthesis of pyrrolo[2,3-b]pyridine-based inhibitors, for instance, has demonstrated that modifications on such scaffolds can lead to potent drug candidates. nih.gov The difluoromethoxy group at the 2-position, along with the newly introduced substituent at the 3-position, can then be fine-tuned to maximize potency, selectivity, and pharmacokinetic properties. acs.org Research on imidazo[1,2-a]pyridine (B132010) derivatives has also highlighted the importance of the pyridine scaffold in designing inhibitors for targets like the Nek2 kinase. nih.gov

A generalized synthetic approach to elaborate the this compound scaffold is depicted below:

| Reaction Type | Reagents and Conditions | Resulting Structure | Purpose in Drug Design |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester, Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Heteroaryl group at C-3 | Explore interactions with hydrophobic pockets; introduce new binding motifs. |

| Buchwald-Hartwig Amination | Amine (R₂NH), Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., LiHMDS) | Amino group at C-3 | Introduce hydrogen bond donors/acceptors; connect to other molecular fragments. acs.org |

| Sonogashira Coupling | Terminal Alkyne, Palladium Catalyst, Copper(I) iodide, Base (e.g., Et₃N) | Alkynyl group at C-3 | Introduce rigid linkers; access different regions of a binding site. |

This table illustrates common synthetic transformations used to modify the this compound core.

In lead optimization, scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel chemotypes, enhance drug-like properties, and circumvent intellectual property limitations. nih.gov Scaffold hopping involves replacing a central molecular framework with a different one that maintains a similar spatial arrangement of key binding groups. nih.govdigitellinc.com For example, a pyridine core might be replaced with another heterocycle to improve metabolic stability or solubility.

Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is a more focused modification. sci-hub.seinformahealthcare.com The goal is to retain or improve biological activity while modulating other characteristics like metabolism, permeability, or target selectivity. The difluoromethoxy group present in this compound is itself a prime example of a valuable bioisostere. researchgate.net

The difluoromethoxy (-OCF₂H) group has gained significant traction in medicinal chemistry as a bioisosteric replacement for more common functional groups like the hydroxyl (-OH), thiol (-SH), and to some extent, the amine (-NH₂) group. researchgate.netacs.org Its unique electronic properties offer a blend of characteristics that can be highly advantageous in drug design.

Key Properties of the Difluoromethoxy Group:

Lipophilic Hydrogen-Bond Donor: The polarized C-H bond in the -CF₂H moiety allows it to act as a hydrogen bond donor, a rare feature among fluorinated groups. acs.orgrsc.org This allows it to mimic the hydrogen-bonding capability of a hydroxyl or thiol group. However, its hydrogen bond acidity is more comparable to that of anilines or thiophenols rather than the stronger donating capacity of a phenol. acs.orgrsc.org

Modulation of Lipophilicity: While generally considered a lipophilicity-enhancing group, the actual impact of replacing a methyl group with a difluoromethyl group can vary, with observed changes in the water-octanol partition coefficient (ΔlogP) ranging from -0.1 to +0.4. acs.org This allows for fine-tuning of a molecule's solubility and permeability.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group more resistant to metabolic degradation (e.g., oxidation) compared to a methoxy (B1213986) or hydroxyl group. researchgate.net This can lead to improved pharmacokinetic profiles.

Conformational Influence: Unlike the freely rotating methoxy group or the rigid trifluoromethoxy group, the difluoromethoxy group can adopt different conformations, allowing it to better adapt to the shape of a protein's binding pocket. sci-hub.sersc.org

The following table summarizes key physicochemical parameters related to the bioisosteric properties of the difluoromethoxy group.

| Property | Group | Value/Observation | Significance |

| Hydrogen Bond Acidity (A) | ArOCF₂H | ~0.10 | Similar to thiophenol (A=0.12) and aniline (B41778) (A=0.07), enabling it to replace -SH or -NH₂ groups in H-bond interactions. rsc.org |

| Lipophilicity Change (ΔlogP) | ArOCF₂H vs. ArOCH₃ | -0.1 to +0.4 | Allows for subtle modulation of lipophilicity to optimize absorption and distribution. acs.org |

| Conformational Preference | ArOCF₂H | Flexible (Dihedral angle 0°-50°) | Can adopt the optimal conformation for binding to a target protein. rsc.org |

Data sourced from studies examining the properties of the difluoromethyl and difluoromethoxy moieties. acs.orgrsc.org

Scaffold Hopping and Bioisosteric Replacements

Structure-Activity Relationship (SAR) Studies of Derivatives

Once a lead compound is identified, Structure-Activity Relationship (SAR) studies are conducted to understand how specific structural features of the molecule contribute to its biological activity. For derivatives of this compound, SAR studies involve systematically modifying the scaffold and measuring the resulting impact on potency, selectivity, and other pharmacological properties.

The versatility of the this compound scaffold allows for extensive SAR exploration. Modifications can be made at the 3-position (by replacing the bromine), as well as on other positions of the pyridine ring or on the groups attached to it.

Studies on related pyridine-containing molecules provide insight into the likely impact of such modifications. For example, in a series of LRRK2 kinase inhibitors built upon a pyrrolopyrimidine scaffold, attaching different substituted pyrazoles to the core had significant effects. acs.org Introducing a chloro substituent enhanced activity, likely through favorable interactions with the kinase hinge region, whereas a trifluoromethyl group was poorly tolerated. acs.org In another study on HBV RNA destabilizers, adding a chlorine atom to a pyridine ring within a larger tetracyclic structure was shown to stabilize the ring against oxidative metabolism, reducing clearance in liver microsomes. acs.org

The following table conceptualizes an SAR study based on modifying the 3-position of the 2-(difluoromethoxy)pyridine (B1422638) core, drawing on principles from published research.

| Position 3 Substituent (R) | Example Biological Effect | Rationale/Observation |

| **Small polar group (e.g., -NH₂) ** | Decreased activity | May not fill the intended binding pocket or may introduce unfavorable solvation penalties. |

| Aryl group (e.g., Phenyl) | Moderate activity | Establishes a baseline for hydrophobic interactions. acs.org |

| Substituted Aryl (e.g., 4-chlorophenyl) | Increased activity | The chloro group may form specific halogen bonds or occupy a small pocket, enhancing binding affinity. acs.org |

| Small Heterocycle (e.g., Pyrazole) | Increased activity & selectivity | Can form specific hydrogen bonds with the target protein that an aryl group cannot. acs.org |

| Bulky group (e.g., -CF₃) | Decreased activity | May cause steric clashes within the binding site, preventing optimal binding. acs.org |

This table illustrates hypothetical SAR trends based on principles observed in medicinal chemistry programs involving similar scaffolds. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. libretexts.org Instead of relying on qualitative observations, QSAR models build a statistical equation:

Activity = f(molecular descriptors)

These descriptors can represent physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), or topological indices. libretexts.orgnih.gov

Similarly, a QSAR study on imidazo[1,2-a]pyridine derivatives found that their activity as acid pump antagonists correlated significantly with Global Topological Charge Indices and the hydrophobicity (π) of certain substituents. nih.gov This indicates that charge transfer within the molecule and hydrophobic interactions are key determinants of activity.

A hypothetical QSAR model for derivatives of this scaffold might look like this:

| Fragment/Descriptor | Contribution to Activity (Example) | Interpretation |

| 2-(difluoromethoxy)pyridine core | Baseline constant | The inherent binding contribution of the core scaffold. |

| Hydrophobicity of R group (cLogP) | Positive coefficient | Increased hydrophobicity at the 3-position is beneficial for activity. |

| Electronic effect of R group (σ) | Negative coefficient | Electron-withdrawing groups at the 3-position are detrimental to activity. |

| Presence of H-bond donor in R | Positive term | The presence of a hydrogen bond donor at a specific location in the R group enhances binding. |

This conceptual table illustrates how a QSAR equation is constructed by assigning numerical values to the contributions of different molecular features.

By using such validated models, medicinal chemists can prioritize the synthesis of compounds with the highest predicted potency, accelerating the discovery of new and effective drugs.

Role of this compound in Target-Specific Ligand Design

The unique structural features of this compound make it a valuable scaffold for designing ligands that can selectively bind to specific biological targets. The bromine atom serves as a key handle for introducing various functional groups through cross-coupling reactions, allowing for the systematic exploration of the chemical space around the pyridine core. The electron-withdrawing nature of the difluoromethoxy group can influence the electronic properties of the pyridine ring, which in turn can affect binding interactions with target proteins. chim.it

Development of Enzyme Inhibitors (e.g., PDE4D)

Phosphodiesterase-4 (PDE4) enzymes are crucial in regulating intracellular signaling pathways by hydrolyzing the second messenger cyclic AMP (cAMP). google.com Inhibition of PDE4, particularly the PDE4D subtype, has emerged as a promising therapeutic strategy for various neurological and inflammatory disorders. google.comgoogle.com The compound this compound has been utilized as a key intermediate in the synthesis of potent and selective PDE4D inhibitors. google.comgoogle.com

For instance, 3-bromo-2-(difluoromethoxy)-5-methylpyridine (B8555241) is a precursor for synthesizing more complex substituted pyridine and pyrazine (B50134) compounds that act as PDE4 inhibitors. google.comgoogle.com The synthesis involves reactions such as bromination of the methyl group to introduce further diversity. google.comgoogle.com The presence of the difluoromethoxy group in these inhibitors is often associated with improved pharmacokinetic properties and enhanced efficacy.

| Precursor Compound | Synthetic Transformation | Resulting Inhibitor Class | Reference |

| 3-bromo-2-(difluoromethoxy)-5-methylpyridine | Bromination followed by further modifications | Substituted pyridine and pyrazine PDE4 inhibitors | google.comgoogle.com |

| 2-bromo-3-hydroxy-6-methyl pyridine | Difluoromethylation and subsequent Suzuki coupling | 2-Aryl-3-(difluoromethoxy)pyridine derivatives as PDE4D inhibitors | nih.gov |

Ligands for G-protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) represent a large family of transmembrane proteins that are major targets for a significant portion of approved drugs. frontiersin.org The development of selective ligands for specific GPCRs is a key focus of drug discovery. frontiersin.org The this compound scaffold has been incorporated into molecules designed to interact with GPCRs.

While direct examples of this compound as a final GPCR ligand are not extensively detailed in the provided results, its role as a synthetic intermediate is evident. For example, related pyrrolo[3,2-c]pyridine compounds have been investigated as modulators of G-protein-coupled receptor kinase 5 (GRK5). google.com The synthesis of such complex heterocyclic systems can involve precursors like halogenated pyridines, where the bromine atom of this compound would be instrumental for building the desired molecular architecture through cross-coupling reactions. google.com

Radiosynthesis and Imaging Applications

Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. The development of PET radioligands for specific targets, such as enzymes and receptors in the brain, is an active area of research. nih.gov

The compound this compound and its derivatives are valuable precursors in the synthesis of radiolabeled compounds for PET imaging. The bromine atom can be replaced with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), through various radiolabeling techniques. nih.govjustia.com

For example, in the development of PET radioligands for PDE4D, bromo-precursors are used to synthesize the final radiolabeled molecule. nih.govjustia.com The synthesis of [¹¹C]-labeled compounds can involve the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. justia.com Similarly, for ¹⁸F-labeling, a common strategy is nucleophilic substitution of a leaving group, such as a nitro group or a halogen, with [¹⁸F]fluoride. Although direct radiosynthesis from this compound is not explicitly detailed, its structural motifs are present in precursors for PET radioligands targeting PDE4D. nih.govjustia.com

| Precursor Type | Radiosynthetic Method | Target for PET Imaging | Reference |

| Brominated pyridine derivatives | Suzuki coupling followed by introduction of radionuclide | PDE4D | nih.gov |

| Bromo-substituted aromatics | Substitution with ¹⁸F or ¹¹C | Various CNS targets | justia.comacs.org |

The ability to incorporate isotopes like ¹⁸F and ¹¹C into molecules derived from this compound allows for the non-invasive study of drug distribution, target engagement, and pharmacodynamics in living subjects, which is invaluable for drug development. google.com

Applications in Agrochemical and Materials Science Research

Herbicidal and Fungicidal Activity of Derivatives

A key application of pyridine (B92270) derivatives is in the creation of novel herbicides. Researchers have focused on designing pyrazole (B372694) derivatives that incorporate a phenylpyridine structure to develop new herbicidal candidates. mdpi.com Pyrazole-containing compounds are known for their potent biological activities, and the commercial herbicide Pyroxasulfone is a prime example of a successful pre-emergence herbicide built on a pyrazole core. mdpi.comnih.gov

In the quest for new herbicides, scientists have synthesized a range of pyrazole derivatives featuring a phenylpyridine moiety. mdpi.comnih.gov One such strategy involves creating compounds where a difluoromethoxy-substituted pyrazole is linked to a pyridine ring. For instance, a compound identified as 3-bromo-5-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)pyridine was synthesized to evaluate its herbicidal potential. nih.gov This complex structure highlights the modular approach of using different chemical fragments, like the difluoromethoxy-pyrazole and a halogenated pyridine, to fine-tune the biological activity. nih.gov The synthesis of such molecules is a multi-step process, often starting from simpler pyrazole and pyridine building blocks. researchgate.net

The effectiveness of a herbicide is judged by its performance in both pre-emergence (applied before weeds sprout) and post-emergence (applied to visible weeds) scenarios. isws.org.in Pyrazole derivatives containing phenylpyridine moieties have been systematically tested for this purpose. mdpi.comnih.gov

In greenhouse bioassays, novel pyrazole derivatives are applied at specific rates (e.g., 150 grams of active ingredient per hectare) to a variety of weed species. mdpi.comnih.gov The results of these tests indicate that while some compounds may show limited pre-emergence activity, they can be effective post-emergence. For example, certain pyrazole derivatives with a phenylpyridine structure have demonstrated moderate (50% inhibition) post-emergence activity against weeds like Eclipta prostrata. nih.gov This suggests that the introduction of the phenylpyridine group may confer post-emergence herbicidal properties. nih.gov

The table below summarizes the post-emergence herbicidal activity of selected novel pyrazole derivatives against various weeds, as reported in research studies. mdpi.comnih.gov

| Compound ID | Weed Species | Herbicidal Activity (%) at 150 g/ha (Post-Emergence) |

| 6a | Echinochloa crusgalli | 20 |

| Digitaria sanguinalis | 30 | |

| Setaria viridis | 30 | |

| Abutilon theophrasti | 40 | |

| Amaranthus retroflexus | 30 | |

| Eclipta prostrata | 50 | |

| 6c | Echinochloa crusgalli | 20 |

| Digitaria sanguinalis | 40 | |

| Setaria viridis | 40 | |

| Abutilon theophrasti | 30 | |

| Amaranthus retroflexus | 30 | |

| Eclipta prostrata | 50 | |

| 7b | Echinochloa crusgalli | 10 |

| Digitaria sanguinalis | 30 | |

| Setaria viridis | 30 | |

| Abutilon theophrasti | 20 | |

| Amaranthus retroflexus | 10 | |

| Eclipta prostrata | 20 |

Data sourced from studies on novel pyrazole derivatives containing phenylpyridine moieties. nih.gov

Development of Pesticidal Agents

The development of new pesticidal agents is a continuous effort to overcome weed resistance and improve crop safety. Pyridine-based compounds are a cornerstone in this field. rsc.org The synthesis of novel derivatives, such as the substituted 3-(pyridin-2-yl)benzenesulfonamides, has led to the discovery of potent herbicides. nih.gov These efforts demonstrate that modifying the substituents on the pyridine and associated phenyl rings can lead to compounds with high efficacy against a broad spectrum of weeds at low application rates. nih.gov

The work on pyrazole derivatives containing phenylpyridine moieties is a part of this broader objective. nih.gov By creating and testing new chemical entities, researchers aim to identify lead compounds that can be further optimized for commercial use. nih.gov The discovery that compounds like 6a and 6c show moderate post-emergence activity makes them valuable starting points for future research and development in the pesticide industry. nih.gov

Advanced Materials and Polymer Science

While the primary research focus for derivatives of 3-bromo-2-(difluoromethoxy)pyridine has been in agrochemicals, the structural motifs present in this compound are also of interest in materials science.

Pyridine-containing molecules are utilized in polymer chemistry as precursors for catalysts or as monomers in polymerization reactions. For instance, pyridine-amido ligands can be used to create aluminum-based catalyst precursors for stereospecific polymerization. While there is no specific literature detailing the use of this compound in this context, its reactive bromine atom and coordinating pyridine nitrogen make it a potential candidate for synthesis of specialized monomers or ligands for polymerization catalysts. Further research would be needed to explore this potential application.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyridine derivatives, particularly those with carboxylate groups like pyridine-dicarboxylic acids, are widely used as ligands to build MOFs. rsc.orgrsc.orgresearchgate.net These frameworks have applications in gas storage, separation, and catalysis.

The nitrogen atom of the pyridine ring and potential modifications at the bromine position of this compound could allow it to function as a ligand in MOF synthesis. The introduction of fluorine-containing ligands like this could modify the properties of the resulting MOF, such as its porosity and affinity for specific guest molecules. Although the direct use of this compound to create MOFs has not been documented in the searched scientific literature, the established use of similar substituted pyridines suggests a potential avenue for future materials science research. d-nb.infouniversityofgalway.ie

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a key focus in modern chemistry. For pyridine (B92270) derivatives, this includes the use of greener solvents, such as water, and the development of catalyst-free reactions. nih.gov Multicomponent reactions (MCRs) are a promising strategy for the synthesis of complex pyridine derivatives in a single step, reducing waste and improving efficiency. researchgate.net These one-pot reactions can form multiple new bonds and have been successfully applied to the synthesis of various substituted pyridines. researchgate.net

Future research in this area for 3-Bromo-2-(difluoromethoxy)pyridine could involve:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to scale up reactions easily. nih.gov The use of continuous flow can reduce reaction times and improve yields, as seen in the synthesis of other pyridine derivatives.

Catalyst-Free and Solvent-Free Conditions: Exploring reactions under microwave irradiation or using ultrasound are potential avenues for greener synthesis. researchgate.net These methods can lead to shorter reaction times, higher yields, and purer products.

Bio-catalysis: The use of enzymes as catalysts in the synthesis of pyridine derivatives is an emerging area that offers high selectivity and mild reaction conditions.

Exploration of Novel Reactivity Patterns

The reactivity of the pyridine ring, influenced by the electron-withdrawing difluoromethoxy group and the bromine atom, presents opportunities for exploring novel chemical transformations. The bromine atom at the 3-position can be readily displaced in nucleophilic substitution reactions, making it a key site for introducing diverse functionalities.

Future research could focus on:

C-H Activation: Direct functionalization of C-H bonds is a powerful tool for creating complex molecules. Research into regioselective C-H activation of the pyridine ring could lead to new and efficient ways to synthesize derivatives of this compound.

Photoredox Catalysis: Visible-light-induced reactions offer mild and selective methods for chemical transformations. nih.gov This approach could be used to explore new reactivity patterns, such as the introduction of alkyl or other functional groups onto the pyridine ring.

Novel Coupling Reactions: While Suzuki and Heck couplings are commonly used, exploring other cross-coupling reactions could expand the range of accessible derivatives. This includes exploring new catalysts and reaction conditions to improve efficiency and substrate scope.

Advanced Computational Modeling for Drug Design and Material Science

Computational modeling is an indispensable tool in modern drug discovery and materials science. For this compound, computational studies can provide valuable insights into its properties and potential applications. The difluoromethyl group is known to act as a hydrogen-bond donor, a property that can be crucial for binding to biological targets. rsc.org

Key areas for future computational research include:

Predicting Biological Activity: Molecular docking and dynamics simulations can be used to predict the binding affinity of derivatives of this compound to various biological targets. acs.org This can help in the rational design of new drug candidates with improved potency and selectivity. researchgate.net

Metabolism Prediction: Computational models can predict the metabolic fate of drug candidates, helping to identify potential liabilities early in the drug discovery process. researchgate.net

Materials Science Applications: Density Functional Theory (DFT) calculations can be used to predict the electronic and optical properties of materials incorporating this pyridine derivative, guiding the design of new materials with specific functionalities. chinesechemsoc.org

Integration with High-Throughput Screening and Automation

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for biological activity. google.com The development of automated synthesis platforms can significantly accelerate the generation of diverse compound libraries for HTS. nih.govresearchgate.net

Future directions in this area involve:

Automated Synthesis of Derivatives: The development of fully automated continuous flow systems can enable the rapid synthesis of a wide range of derivatives of this compound. nih.gov

HTS for New Biological Targets: Screening libraries of these derivatives against a wide range of biological targets could uncover new therapeutic applications.

Phenotypic Screening: In addition to target-based screening, phenotypic screening can identify compounds that produce a desired effect in cells or organisms without a preconceived target, potentially leading to the discovery of novel mechanisms of action.

Expanding Applications in Catalysis and Asymmetric Synthesis

The unique electronic properties of the pyridine ring in this compound suggest its potential use as a ligand in catalysis.

Emerging research in this domain could explore:

Novel Ligand Design: The synthesis of chiral derivatives of this compound could lead to new ligands for asymmetric catalysis, enabling the stereoselective synthesis of valuable chiral molecules.

Organocatalysis: Pyridine derivatives can act as organocatalysts in various chemical reactions. Exploring the catalytic activity of this compound and its derivatives could open up new synthetic methodologies.

Photocatalysis: The development of new photocatalysts based on this pyridine scaffold could lead to more efficient and sustainable chemical processes. organic-chemistry.org

Q & A

Q. What are the established synthetic routes for preparing 3-bromo-2-(difluoromethoxy)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves substituting a bromine atom at the 3-position of a pyridine ring while introducing the difluoromethoxy group at the 2-position. For example, in a Pfizer patent ( ), this compound was synthesized via nucleophilic aromatic substitution (SNAr) using a fluorinated reagent under anhydrous conditions. Key parameters include:

- Catalyst : Palladium-based catalysts (e.g., [Pd(dppf)Cl₂]) for cross-coupling intermediates.

- Temperature : Reactions often proceed at 80–100°C in polar aprotic solvents like DMF or THF.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity.

Yield optimization requires precise stoichiometry of the difluoromethoxylation reagent and inert atmosphere conditions to prevent hydrolysis of sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer :

- ¹⁹F NMR : Identifies the difluoromethoxy group (–OCF₂H) as a triplet (δ ~ -80 to -85 ppm) due to coupling with adjacent protons .

- ¹H NMR : The pyridine ring protons appear as distinct multiplets (δ ~7.5–8.5 ppm), with deshielding effects from the electron-withdrawing bromine and difluoromethoxy groups.

- HRMS (ESI+) : A molecular ion peak at m/z 223.96 ([M+H]⁺) confirms the molecular formula (C₆H₄BrF₂NO).

Cross-validation with IR spectroscopy (C-F stretch ~1100 cm⁻¹) ensures functional group integrity .

Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 3-position is highly reactive in Suzuki-Miyaura couplings. For instance, in , this compound was coupled with a boronic ester using [Pd(dppf)Cl₂] (1 mol%) and K₂CO₃ (3 eq.) in dioxane/water (4:1) at 90°C for 12 hours. Key considerations:

- Electronic Effects : The electron-deficient pyridine ring accelerates oxidative addition of the Pd catalyst.

- Steric Hindrance : The difluoromethoxy group at the 2-position minimally interferes with coupling at the 3-position.

- Byproducts : Trace dehalogenation products (e.g., 2-(difluoromethoxy)pyridine) may form if ligand ratios are suboptimal .

Advanced Research Questions

Q. How can competing side reactions during functionalization of this compound be mitigated?

- Methodological Answer : Common side reactions include:

- Hydrolysis of Difluoromethoxy Group : Avoid protic solvents; use molecular sieves to scavenge water.

- Homocoupling : Minimize by degassing solvents to remove oxygen, which inhibits Pd(0) reoxidation.

- Debromination : Optimize catalyst loading (≤2 mol%) and use ligands like XPhos to stabilize Pd intermediates.

A case study in achieved >90% yield by employing Schlenk techniques and maintaining pH >10 with K₃PO₄ to suppress acid-mediated decomposition .

Q. What role does the difluoromethoxy substituent play in modulating the electronic properties of the pyridine ring?

- Methodological Answer : The –OCF₂H group is a strong electron-withdrawing group (EWG) due to the electronegativity of fluorine. Computational studies (DFT) reveal:

- Hammett Constants : σₚ ≈ 0.45, comparable to nitro groups, which polarizes the ring and activates bromine for nucleophilic substitution.

- Resonance Effects : Limited conjugation with the pyridine ring, but inductive effects dominate, lowering the LUMO energy and facilitating Pd-mediated cross-couplings.

Experimental validation via cyclic voltammetry shows a reduction potential shift of +0.3 V compared to unsubstituted 3-bromopyridine .

Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?

- Methodological Answer : Stability varies with acid strength and temperature:

| Condition | Stability | Evidence Source |

|---|---|---|

| pH 2–4 (HCl) | Stable ≤60°C | Patent () |

| pH <1 (H₂SO₄) | Decomposes in 2h | Analog () |

| Resolution involves: |

- pH Control : Use buffered conditions (e.g., acetate buffer) for reactions requiring mild acidity.

- In Situ Monitoring : Employ LC-MS to detect degradation products (e.g., difluoromethanol release).

- Alternative Protecting Groups : For highly acidic conditions, replace –OCF₂H with more robust EWGs like –CF₃ .

Methodological Best Practices

- Synthetic Reproducibility : Always replicate protocols from peer-reviewed patents (e.g., ) with exact reagent grades (e.g., >99% Pd catalysts).

- Safety : The compound’s hazard profile (e.g., lachrymatory potential) necessitates fume hood use and PPE ().

- Data Interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) to confirm assignments, especially for fluorine-containing analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.